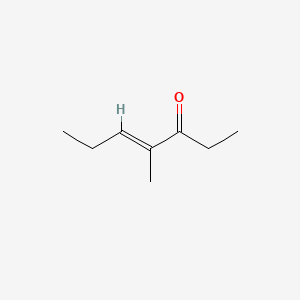

4-Methyl-4-hepten-3-one

Description

Structure

2D Structure

Properties

CAS No. |

22319-31-9 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(E)-4-methylhept-4-en-3-one |

InChI |

InChI=1S/C8H14O/c1-4-6-7(3)8(9)5-2/h6H,4-5H2,1-3H3/b7-6+ |

InChI Key |

BDBHRHLQMIKKIB-VOTSOKGWSA-N |

Isomeric SMILES |

CC/C=C(\C)/C(=O)CC |

Canonical SMILES |

CCC=C(C)C(=O)CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methyl 4 Hepten 3 One and Its Derivatives

Regioselective and Chemoselective Approaches to 4-Methyl-4-hepten-3-one Synthesis

Achieving high levels of regioselectivity and chemoselectivity is paramount in organic synthesis to maximize the yield of the desired product while minimizing waste from side reactions. For a molecule like this compound, this involves precise control over C-C bond formation and the introduction of unsaturation.

Transition Metal-Catalyzed Coupling Strategies

Transition metal catalysis offers powerful and versatile methods for the construction of α,β-unsaturated ketones, often proceeding with high selectivity under mild conditions. While specific literature on the transition-metal-catalyzed coupling synthesis of this compound is not abundant, general methodologies for enone synthesis are well-established and applicable.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-C bond formation. One relevant approach involves the β-C(sp³)-H arylation of silyl (B83357) enol ethers with aryl halides. nih.gov This method allows for the formation of β-substituted enones. A plausible route to an analog of this compound could involve the coupling of a silyl enol ether derived from 3-pentanone (B124093) with an appropriate vinyl or alkyl partner. Another palladium-catalyzed method is the reaction of ketones via their allyl enol carbonates, providing a pathway to α,β-unsaturated products. globalauthorid.com

Rhodium-Catalyzed Reactions: Rhodium catalysts are effective in various C-H activation and annulation reactions to produce enones. For instance, Rh(III)-catalyzed dearomatizing oxidative annulation of 2-alkenylphenols with alkynes yields complex spirocyclic enones. scispace.comnih.govbohrium.com While structurally different from the target compound, this demonstrates the power of rhodium to construct enone moieties through C-H functionalization. More directly, rhodium(II)-catalyzed reactions of diazodicarbonyl compounds with acid chlorides can efficiently produce α-chloro-α,β-enones. rsc.org

Ruthenium-Catalyzed Reactions: Ruthenium complexes can catalyze the oxidation of allylic alcohols to form α,β-unsaturated carbonyl compounds. nih.gov This method relies on an intermolecular hydrogen transfer, offering an alternative to traditional oxidation reagents. For example, the corresponding allylic alcohol, 4-methyl-4-hepten-3-ol, could theoretically be oxidized to the target ketone. Additionally, ruthenium-catalyzed 1,4-addition of organoboronic acids to α,β-unsaturated ketones is a known transformation for modifying enone structures. oup.comoup.comacs.org

Iron-Catalyzed Reactions: As an earth-abundant and low-toxicity metal, iron has gained prominence in catalysis. Iron-catalyzed cross-dehydrogenative coupling (CDC) reactions between the C(sp³)–H bonds of simple ketones and methylarenes can produce α,β-unsaturated ketones under green conditions, using air as the oxidant. nih.gov This strategy offers a direct way to form the enone double bond by functionalizing otherwise inert C-H bonds.

Cross-Aldol Condensation and Wittig Reactions in α,β-Unsaturated Ketone Formation

Classical carbonyl chemistry reactions remain fundamental to the synthesis of α,β-unsaturated ketones.

Cross-Aldol Condensation: The aldol (B89426) condensation is a primary method for synthesizing enones. The synthesis of this compound can be envisioned through a directed cross-aldol condensation between 3-pentanone and propanal. In this reaction, a base would deprotonate the α-carbon of 3-pentanone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of propanal. The resulting β-hydroxy ketone (aldol addition product), 5-hydroxy-4-methyl-3-heptanone, would then undergo acid- or base-catalyzed dehydration to yield the final product, this compound. Control of regioselectivity is crucial, as self-condensation of 3-pentanone can lead to the isomeric product 5-ethyl-4-methyl-4-hepten-3-one. globalauthorid.com The self-condensation of butan-2-one (methyl ethyl ketone) over certain catalysts has been shown to produce isomers like 3,4-dimethyl-4-hexen-2-one and 5-methyl-5-hepten-3-one. researchgate.net

Wittig Reaction: The Wittig reaction provides an unambiguous method for forming a carbon-carbon double bond. nist.govmdpi.comthieme-connect.com A plausible Wittig-based synthesis of this compound would involve the reaction of a phosphorus ylide with a suitable dicarbonyl compound. For example, the ylide generated from ethyltriphenylphosphonium bromide could react with 2,3-pentanedione. The ylide's nucleophilic carbon would attack one of the carbonyl carbons, leading to the formation of the double bond at the desired position and yielding the target enone. The reaction's primary advantage is the precise control over the double bond's location, avoiding the isomeric mixtures often seen in elimination reactions. thieme-connect.com

Enantioselective Routes to Chiral Analogs of this compound

While this compound itself is achiral, its derivatives and precursors can possess stereogenic centers, making enantioselective synthesis a critical area of research.

A key chiral analog is 4-methylheptan-3-ol, an insect pheromone. All four stereoisomers of this alcohol have been synthesized from 4-methylhept-4-en-3-one via a one-pot, dual-enzymatic process. rsc.org This process uses an ene-reductase (ER) to stereoselectively reduce the C=C double bond, followed by an alcohol dehydrogenase (ADH) to reduce the ketone, thereby creating two chiral centers with high control. rsc.org

Another approach involves the enantioselective synthesis of related chiral ketones. For instance, (S)-5-methylhept-2-en-4-one, a key flavor compound, has been synthesized via a chemoenzymatic route that avoids toxic reagents and relies on distillation for purification. rsc.org Enantioselective synthesis can also be achieved using chiral catalysts. The synthesis of (S)-chichimol ketone (4-methyl-1-hepten-3-one) was accomplished using a ruthenium-catalyzed asymmetric hydrogenation to establish the chiral center. nih.gov Furthermore, direct enantioselective cross-aldol reactions can be performed using chiral organic catalysts, such as proline derivatives, to generate optically active β-hydroxy ketones, which are precursors to chiral enones.

Green Chemistry Principles in this compound Synthesis

Adherence to green chemistry principles, such as using renewable feedstocks, reducing waste, and avoiding hazardous solvents, is increasingly important in chemical manufacturing.

Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions (typically in water at ambient temperature).

As mentioned previously, a powerful biocatalytic strategy involves the sequential reduction of 4-methylhept-4-en-3-one using an ene-reductase and an alcohol dehydrogenase to produce specific stereoisomers of 4-methylheptan-3-ol. rsc.org This highlights the use of enzymes to create valuable, complex chiral molecules from simple unsaturated ketones.

Enzymes can also be used to construct the enone framework itself. A tandem one-pot reaction combining biocatalytic oxidation and a Wittig reaction has been demonstrated in water. In this system, an engineered choline (B1196258) oxidase (AcCO6) oxidizes a primary alcohol to an aldehyde in situ. This aldehyde is then immediately trapped by a stabilized phosphorane (Wittig reagent) present in the same aqueous medium to form an alkene. This approach could be adapted for the synthesis of this compound by selecting the appropriate alcohol precursor and phosphorane.

The table below summarizes examples of biocatalytic transformations relevant to the synthesis of this compound and its derivatives.

| Transformation | Enzyme(s) | Substrate | Product | Key Advantage | Reference |

|---|---|---|---|---|---|

| Stereoselective Reduction | Ene-reductase (ER) & Alcohol Dehydrogenase (ADH) | 4-Methylhept-4-en-3-one | (3R,4R)-4-Methylheptan-3-ol | High stereoselectivity (99% ee, 99% de) | rsc.org |

| One-Pot Oxidation-Wittig | Choline Oxidase (AcCO6) | Primary Alcohols | Alkenes | Tandem reaction in aqueous medium | |

| Chemoenzymatic Resolution | Lipase (Novozym 435) | Racemic Ester | Enantioenriched Ketone Precursor | Green and scalable approach | rsc.org |

Solvent-Free and Aqueous Medium Reactions

Eliminating volatile organic solvents is a key goal of green chemistry. This can be achieved by running reactions without a solvent or by using water as the reaction medium.

Solvent-Free Conditions: The synthesis of α,β-unsaturated ketones can be performed efficiently under solvent-free conditions. One method involves the Claisen-Schmidt condensation of ketones and aldehydes on a solid KF-Al₂O₃ catalyst, with the reaction proceeding simply by grinding the reactants together at room temperature. nih.gov Another approach uses a heterogeneous Hβ zeolite catalyst for the reaction of alkynes with aldehydes under solvent-free conditions to give α,β-unsaturated ketones in good to excellent yields. Microwave irradiation has also been employed to accelerate the reaction of acetals with ketones in the absence of a solvent, using a Lewis acid catalyst to afford enones rapidly and efficiently. scispace.combohrium.com

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The Claisen-Schmidt condensation to form α,β-unsaturated ketones has been successfully performed in water using choline hydroxide (B78521), a non-toxic and metal-free catalyst. nih.govnih.gov This system benefits from hydrogen bonding interactions that facilitate the reaction. Aldol reactions to form related products have also been reported in aqueous potassium hydroxide solutions, providing a straightforward and atom-efficient strategy. oup.com As noted above, tandem biocatalytic oxidation and Wittig reactions have also been successfully carried out in water.

The table below provides an overview of green synthetic methods for α,β-unsaturated ketones.

| Method | Catalyst/Conditions | Reactants | Key Advantage | Reference |

|---|---|---|---|---|

| Solvent-Free Grinding | KF-Al₂O₃ | Ketone + Aldehyde | Room temperature, no solvent, reusable catalyst | nih.gov |

| Solvent-Free Microwave | Lewis Acid (e.g., AlCl₃) | Acetal + Ketone | Short reaction times, excellent yields | scispace.combohrium.com |

| Aqueous Condensation | Choline Hydroxide | Ketone + Aldehyde | Metal-free, non-toxic catalyst in water | nih.govnih.gov |

| Aqueous Aldol Reaction | Potassium Hydroxide (KOH) | α-Ketoamide + Enone | Mild conditions, green solvent | oup.com |

Mechanistic Investigations of 4 Methyl 4 Hepten 3 One Reactivity and Transformations

Conjugate Addition Reactions (Michael Additions) with Nucleophiles

Conjugate addition, or Michael addition, is a key reaction of α,β-unsaturated carbonyl compounds like 4-methyl-4-hepten-3-one. libretexts.orglibretexts.org In this reaction, a nucleophile attacks the electrophilic β-carbon of the conjugated system. libretexts.orglibretexts.org The resulting enolate intermediate is then protonated to yield the 1,4-addition product. libretexts.org This process is thermodynamically controlled and is favored by a wide range of resonance-stabilized carbanions. organic-chemistry.org

Stereochemical Control in 1,4-Addition Pathways

The stereochemical outcome of Michael additions is a critical aspect, influencing the three-dimensional structure of the product. numberanalytics.com The stereochemistry of the addition of nucleophiles to α,β-unsaturated ketones can be controlled through several strategies, including the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselectivity. numberanalytics.com For instance, in the synthesis of 4-mercapto-2-heptanol, the Michael-type addition of thioacetic acid to 3-hepten-2-one (B57668) is a key step that influences the final stereochemistry of the product. acs.org The relative orientation of the substituents on the newly formed stereocenters is influenced by the reaction conditions and the nature of the reactants.

Catalytic Approaches to Michael Additions Involving this compound

Various catalytic systems have been developed to promote the Michael addition to α,β-unsaturated ketones, often with high enantioselectivity. acs.orgrsc.org Organocatalysis has emerged as a powerful tool in this regard. For example, cinchona alkaloid-derived urea (B33335) catalysts have been shown to be highly efficient for the enantioselective conjugate addition of thiols to α,β-unsaturated ketones, affording optically active sulfides in high yields and enantiomeric excess. organic-chemistry.org The proposed transition state model suggests that the enone is activated by double hydrogen bonding from the urea moiety, while the thiol is activated by the basic quinuclidine (B89598) nitrogen atom. organic-chemistry.org

Metal-based catalysts are also widely employed. Nickel(II)-diamine complexes have been used to catalyze the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes. acs.org The reaction is sensitive to the water content, which must be removed after catalyst generation to maximize stereoselectivity and reactivity. acs.org Additionally, "on water" catalysis has been explored for Michael additions, where the use of water as a solvent can enhance reaction rates. researchgate.net

Below is a table summarizing various catalytic systems used for Michael additions to α,β-unsaturated ketones:

| Catalyst System | Nucleophile | Substrate | Key Features |

| Cinchona alkaloid-derived urea | Thiols | α,β-Unsaturated ketones | High enantioselectivity (up to >99% ee) and chemical yields; low catalyst loading (0.1 mol %). organic-chemistry.org |

| 1,2-Diphenylethanediamine | Malonates | Cinnamones and chalcones | Good yields (61-99%) and moderate to excellent enantiopurity (65 to >99% ee). rsc.org |

| Primary−secondary diamine with long alkyl chain | Malonates | α,β-Unsaturated ketones | Highly enantioselective in water. acs.org |

| Tetrabutylammonium bromide | Stannyl ketone enolates | α,β-Unsaturated esters | Accelerates conjugate addition through coordination of the bromide anion to the tin center. nih.gov |

| Nickel(II)−Diamine Complexes | 1,3-Dicarbonyl compounds | Nitroalkenes | High yields and enantioselectivities; sensitive to water content. acs.org |

Cycloaddition Reactions (e.g., Diels-Alder) of the Enone System

Enones like this compound can participate in cycloaddition reactions, where the π-system of the enone reacts with another π-system to form a cyclic product. numberanalytics.com These reactions are powerful tools for the construction of complex cyclic molecules. numberanalytics.com

Pericyclic Reaction Pathways

Pericyclic reactions, such as the Diels-Alder reaction, involve a concerted reorganization of electrons through a cyclic transition state. rsc.orgsigmaaldrich.com In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (in this case, the enone) to form a six-membered ring. sigmaaldrich.com The reaction is highly stereospecific, meaning the stereochemistry of the reactants is preserved in the product. helsinki.filibretexts.org

Alternative pericyclic pathways can also occur. For instance, under alkaline conditions, Michael donors and acceptors can undergo a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement following an initial 1,2-addition, leading to a different product than the typical Michael addition. helsinki.fi

Influence of Substituents on Reactivity and Selectivity

The reactivity and selectivity of cycloaddition reactions involving enones are significantly influenced by substituents on both the enone and the reacting partner. rsc.org Electronic effects play a crucial role; electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the Diels-Alder reaction. numberanalytics.comnih.gov

Steric hindrance also has a major impact. Bulky substituents on the enone or the diene can hinder the approach of the reactants, slowing down the reaction rate and influencing the regioselectivity and stereoselectivity. rsc.orgnih.gov For example, in nickel-catalyzed [2+2] cycloadditions of bulky enones with alkynes, a bulky substituent at the β-position of the enone can suppress side reactions. oup.com In photochemically initiated [2+2] cycloadditions, the reaction is sensitive to the steric bulk of the β-substituent on the enone. nih.gov

The following table illustrates the effect of substituents on enone cycloaddition reactions:

| Reaction Type | Substituent Effect | Outcome |

| [2+2] Radical Anion Cycloaddition | Bulky substituents on the carbonyl | Benefits stereoselectivity. rsc.org |

| [2+2] Photocatalytic Cycloaddition | Steric bulk of β-substituent | Retards or inhibits the reaction. nih.gov |

| Nickel-catalyzed [2+2] Cycloaddition | Bulky β-substituent | Suppresses side reactions. oup.com |

| Diels-Alder Reaction | Electron-withdrawing groups on dienophile | Increases reaction rate. nih.gov |

Carbonyl Group Transformations and Derivatizations

The carbonyl group of this compound is a key site for chemical transformations, allowing for the synthesis of a wide range of derivatives. Common derivatization techniques target the carbonyl oxygen and carbon, altering the compound's physical and chemical properties.

One common method is the formation of hydrazones through reaction with hydrazine (B178648) derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govnih.gov This reaction is often used for the analysis and characterization of ketones. The steric hindrance around the carbonyl group can affect the reaction rate. nih.gov For instance, hindered ketones react more slowly with DNPH in aqueous solutions. nih.gov

Another important transformation is the formation of oximes by reacting the ketone with hydroxylamine (B1172632) or its derivatives. gcms.cz This is a convenient method for derivatizing aldehydes and ketones. gcms.cz

Silylation is another widely used derivatization technique where an active hydrogen, such as in an enolizable ketone, is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). obrnutafaza.hrchemcoplus.co.jp Silyl derivatives are generally more volatile, less polar, and more thermally stable, which can be advantageous for gas chromatography analysis. obrnutafaza.hr

The table below provides examples of derivatization reagents for ketones:

| Reagent | Derivative Formed | Purpose |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Analysis and characterization. nih.govnih.gov |

| o-Alkylhydroxylamine HCl | Oxime | Convenient derivatization. gcms.cz |

| Silylation reagents (e.g., BSTFA) | Silyl enol ether | Increases volatility and thermal stability for GC analysis. obrnutafaza.hrchemcoplus.co.jp |

| 2-Hydrazinoquinoline (HQ) | Hydrazone | LC-MS-based metabolomic investigation. nih.gov |

Selective Reduction Mechanistic Studies

The selective reduction of this compound presents a key challenge: the targeted reduction of either the C=C double bond (conjugate reduction) or the C=O group. The chosen reagents and reaction conditions dictate the mechanistic pathway and the final product.

One major pathway is the reduction of the carbonyl group to yield 4-methyl-4-hepten-3-ol. scbt.comfishersci.fichemicalbook.com This can be achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated by a protic solvent or during aqueous workup to give the allylic alcohol. The C=C double bond typically remains intact under these conditions. Another method for this specific transformation is the Meerwein-Ponndorf-Verley (MPV) reduction, which uses a catalyst like aluminum isopropoxide in isopropanol. msuniv.ac.in This process involves a reversible six-membered cyclic transition state where the ketone is reduced and the alcohol solvent is oxidized. msuniv.ac.in

Conversely, conjugate reduction saturates the C=C double bond to produce 4-methyl-3-heptanone. Catalytic hydrogenation is a common method. With catalysts like palladium on carbon (Pd/C) and hydrogen gas, both the alkene and ketone functionalities can be reduced to yield 4-methyl-3-heptanol. However, by using a poisoned catalyst, such as Lindlar's catalyst, it is possible to selectively reduce an alkyne in the presence of an alkene, highlighting the tunability of hydrogenation reactions. libretexts.org For α,β-unsaturated ketones, specific enzymatic methods have been developed. Ene-reductases (ERs), for instance, catalyze the asymmetric reduction of activated C=C double bonds. nih.gov The mechanism is often a Ping-Pong Bi-Bi reaction where the FMN cofactor is first reduced by a nicotinamide (B372718) cofactor (NAD(P)H), followed by the transfer of a hydride to the β-carbon of the unsaturated ketone. A subsequent protonation at the α-carbon, often by a tyrosine residue in the active site, completes the reduction. nih.gov

| Reaction Type | Reagent/Catalyst | Group Reduced | Primary Product | Key Mechanistic Feature |

|---|---|---|---|---|

| Carbonyl Reduction | NaBH₄ or LiAlH₄ | C=O | 4-Methyl-4-hepten-3-ol | Nucleophilic hydride attack on carbonyl carbon. |

| Carbonyl Reduction | Aluminum Isopropoxide | C=O | 4-Methyl-4-hepten-3-ol | Six-membered cyclic transition state (MPV reduction). msuniv.ac.in |

| Conjugate Reduction | Ene-Reductase (ER) | C=C | 4-Methyl-3-heptanone | Enzymatic hydride transfer to β-carbon via FMN cofactor. nih.gov |

| Full Reduction | H₂ / Pd/C | C=C and C=O | 4-Methyl-3-heptanol | Heterogeneous catalytic hydrogenation. |

Formation of Nitrogen-Containing Heterocycles

α,β-Unsaturated ketones like this compound are valuable precursors for synthesizing nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry. nih.govopenmedicinalchemistryjournal.com The general strategy involves the reaction of the ketone with a nitrogen-containing binucleophile, often leading to a sequence of condensation and cyclization reactions.

For example, an isomer, 5-methyl-4-hepten-3-one, is used as a reagent to prepare fused nitrogen-heterocycles from β-enamino nitriles. chemicalbook.com A similar reaction pathway is plausible for this compound. The mechanism typically begins with a Michael addition of a nitrogen nucleophile (from a reagent like hydrazine, substituted hydrazines, or amidines) to the β-carbon of the unsaturated system. This is followed by an intramolecular nucleophilic attack of another nitrogen atom (or a different nucleophilic center in the reagent) onto the carbonyl carbon. A final dehydration step then yields the stable heterocyclic ring.

Tandem reactions, where multiple bond-forming events occur in a single operation, are an efficient route to these structures. mdpi.com For instance, a reaction between this compound and a suitable diamine in the presence of an oxidizing agent or catalyst could lead directly to a dihydropyrimidine (B8664642) or related six-membered ring system. The specific structure of the resulting heterocycle depends on the reagent used.

| Nitrogen Source (Example) | Potential Heterocycle | General Mechanistic Sequence |

|---|---|---|

| Hydrazine (H₂N-NH₂) | Dihydropyrazole | 1. Michael addition of one N to C=C. 2. Intramolecular cyclization via attack of the second N on C=O. 3. Dehydration. |

| Urea (H₂N-CO-NH₂) | Dihydropyrimidinone | 1. Michael addition of one N to C=C. 2. Intramolecular cyclization via attack of the second N on C=O. 3. Dehydration. |

| β-Enamino nitrile | Fused Pyridine Derivative | Reaction as an α,β-unsaturated carbonyl component in a multi-component reaction. chemicalbook.com |

α-Carbon Reactivity: Enolization and Functionalization

The protons on the carbons alpha to the carbonyl group (C-2 and C-5) in this compound exhibit enhanced acidity. Deprotonation at these positions by a base leads to the formation of a resonance-stabilized enolate ion. masterorganicchemistry.com This enolate is a key reactive intermediate, acting as a potent carbon nucleophile in a variety of bond-forming reactions.

The regiochemistry of enolization is crucial. Deprotonation at the C-2 methylene (B1212753) group gives a kinetic enolate, which is generally formed faster, especially with bulky, non-nucleophilic bases like lithium diisopropylamide (LDA). Deprotonation at the C-5 methine proton, which is also allylic, can also occur, leading to a different enolate. The relative stability of these enolates and the reaction conditions determine the subsequent reaction pathways. masterorganicchemistry.com

Intermolecular and Intramolecular Enolate Reactions

Once formed, the enolate of this compound can participate in numerous intermolecular reactions . A classic example is alkylation, an S_N2 reaction where the nucleophilic α-carbon of the enolate attacks an alkyl halide, forming a new carbon-carbon bond. mlsu.ac.in Another fundamental reaction is the aldol (B89426) addition, where the enolate adds to the carbonyl group of another molecule (such as an aldehyde or ketone), forming a β-hydroxy ketone after workup. vaia.com

The enolate can also act as a nucleophile in Michael (1,4-conjugate) additions. In this case, the enolate attacks the β-carbon of a different α,β-unsaturated compound, a process that is fundamental to building larger molecular frameworks.

Intramolecular reactions are possible if a suitable electrophile is present within the same molecule. For instance, if a derivative of this compound contained a leaving group at an appropriate position, an intramolecular S_N2 reaction could lead to the formation of a cyclic ketone. Similarly, an intramolecular aldol condensation could be triggered in a suitably designed precursor, leading to the formation of a bicyclic system.

Rearrangement Pathways Involving Ketone Isomerization

The enol or enolate intermediates of this compound also facilitate isomerization reactions, primarily involving the migration of the carbon-carbon double bond. Under either acid- or base-catalyzed conditions, the α,β-unsaturated ketone can equilibrate with its β,γ-unsaturated isomer.

For example, base-catalyzed isomerization proceeds via the formation of an extended enolate. Protonation of this enolate at the γ-carbon (C-5) instead of the α-carbon (C-2) leads to the formation of the isomeric 4-methyl-5-hepten-3-one. This type of rearrangement is known as a researchgate.net-proton shift. acs.org Studies on related unsaturated systems have shown that such "base walk" or "chain-walking" proton shifts can be mediated by organic bases. acs.org

Acid-catalyzed isomerization proceeds through a corresponding enol intermediate. Protonation of the carbonyl oxygen followed by deprotonation at C-2 gives the enol. Reprotonation of this enol intermediate at C-5 can lead to the isomerized ketone. Research on analogous trichloro-alkenones has demonstrated that isomerization can occur via a stepwise dehydration-rearrangement sequence, indicating that the β,γ-unsaturated isomer can be a thermally stable product. cdnsciencepub.com

Advanced Spectroscopic and Analytical Methodologies for Elucidating 4 Methyl 4 Hepten 3 One Systems

High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational and Mechanistic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 4-Methyl-4-hepten-3-one. Both ¹H and ¹³C NMR spectra offer detailed information about the molecular framework. In α,β-unsaturated ketones, the conjugation between the carbonyl group and the carbon-carbon double bond significantly influences the chemical shifts of nearby nuclei. libretexts.orgcdnsciencepub.com

For this compound, the protons on the β-carbon of the conjugated system are expected to resonate at a lower field compared to typical vinylic protons due to deshielding effects. libretexts.org Similarly, the carbonyl carbon and the olefinic carbons (C3, C4, and C5) exhibit characteristic chemical shifts in the ¹³C NMR spectrum that are indicative of the conjugated enone system. cdnsciencepub.comresearchgate.net The analysis of coupling constants in ¹H NMR can further elucidate the stereochemistry around the double bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for α,β-unsaturated ketones and related structures. cdnsciencepub.compressbooks.pubresearchgate.netvscht.cz

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-H₃ | 1.0 - 1.2 | 10 - 15 |

| C2-H₂ | 2.5 - 2.8 | 30 - 35 |

| C3=O | - | 195 - 205 |

| C4-CH₃ | 1.8 - 2.1 | 15 - 25 |

| C5-H | 6.0 - 6.5 | 125 - 140 |

| C6-H₂ | 2.1 - 2.4 | 25 - 30 |

Dynamic NMR (DNMR) techniques are instrumental in studying kinetic processes that occur on the NMR timescale, such as conformational changes or tautomeric equilibria. encyclopedia.pub For this compound, DNMR could be employed to investigate the rotational barrier around the C2-C3 and C4-C5 single bonds. At low temperatures, the rotation might be slow enough to allow for the observation of distinct signals for different conformers. As the temperature increases, these signals would broaden and eventually coalesce, allowing for the calculation of the activation energy for the rotational process. While keto-enol tautomerism is a known phenomenon for ketones, in α,β-unsaturated systems like this, the keto form is generally highly favored, but DNMR remains a powerful tool to quantify the kinetics of any such potential equilibrium. encyclopedia.pub

While solution NMR provides data on molecules in a dynamic, solvated state, solid-state NMR (ssNMR) yields information on molecular structure, conformation, and packing in the crystalline or amorphous solid phase. emory.edu In ssNMR, anisotropic interactions, which are averaged out in solution, provide valuable structural information. emory.edumdpi.com Techniques like Magic Angle Spinning (MAS) are used to reduce line broadening and obtain high-resolution spectra from solid samples. emory.edu For crystalline derivatives of this compound, ssNMR could be used to:

Determine the precise molecular conformation in the crystal lattice.

Characterize intermolecular interactions, such as hydrogen bonding in co-crystals or hydrates.

Study polymorphism, where different crystalline forms of the same compound can exhibit distinct ssNMR spectra.

Probe the structure of derivatives bound to solid supports or encapsulated within host materials.

For instance, ¹³C cross-polarization magic-angle spinning (CP/MAS) experiments could reveal subtle differences in the chemical shifts of carbons involved in crystal packing interactions compared to their solution-state counterparts.

Mass Spectrometry Techniques for Tracing Reaction Intermediates and Products

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of compounds and elucidating their structure through fragmentation analysis. libretexts.org For this compound (C₈H₁₄O), the molecular weight is 126.1962 g/mol . nist.gov

Tandem mass spectrometry (MS/MS) is a powerful technique where ions of a specific m/z are selected and subjected to fragmentation, typically through collision-induced dissociation (CID), to generate product ions. wikipedia.org This process provides detailed structural information by revealing the molecule's fragmentation pathways. For α,β-unsaturated ketones, characteristic fragmentation patterns include α-cleavage and McLafferty rearrangements. libretexts.orgresearchgate.net

Upon ionization, this compound would undergo specific cleavages:

α-Cleavage: Fission of the bond adjacent to the carbonyl group can lead to the loss of an ethyl radical (•CH₂CH₃) or a propyl radical (•CH₂CH₂CH₃), resulting in acylium ions.

McLafferty Rearrangement: This rearrangement can occur if a labile gamma-hydrogen is present, though it is less common for this specific structure. More prevalent are cleavages related to the unsaturated system. researchgate.net

Other Cleavages: Fragmentation can also be initiated by cleavage of bonds allylic to the double bond.

Table 2: Plausible MS/MS Fragment Ions of this compound (Parent Ion m/z = 126) Based on established fragmentation patterns of α,β-unsaturated ketones. researchgate.netnih.gov

| Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Fragmentation Pathway |

|---|---|---|

| 97 | •C₂H₅ (Ethyl radical) | α-cleavage at the C2-C3 bond |

| 83 | •C₃H₇ (Propyl radical) | Cleavage at the C5-C6 bond |

| 69 | C₃H₅O• | Complex rearrangement and cleavage |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound in complex matrices such as food, beverages, and environmental samples. researchgate.netmdpi.comazolifesciences.com

In a GC-MS analysis, the sample is injected into the GC, where components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is generated. This provides a unique "fingerprint" for identification. The NIST Chemistry WebBook reports a retention index (I) of 1424 for this compound on a polar DB-Wax capillary column, a value that aids in its identification in complex chromatograms. nist.gov GC-MS is crucial for both identifying and quantifying the compound in various applications, from flavor profiling to environmental monitoring. sepscience.com

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Electronic Effects

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are complementary and provide detailed information about functional groups, molecular structure, and intermolecular interactions. spectroscopyonline.comthermofisher.comnih.gov

For this compound, the most prominent feature in its FTIR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Due to conjugation with the C=C double bond, this band is expected to appear at a lower wavenumber (typically 1666-1685 cm⁻¹) compared to saturated aliphatic ketones (around 1715 cm⁻¹). libretexts.org The C=C stretching vibration of the conjugated system will also be visible, typically in the 1600-1650 cm⁻¹ region.

Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. youtube.com Therefore, the C=C stretch in this compound is often more intense in the Raman spectrum than in the FTIR spectrum. spectroscopyonline.com The resonance Raman effect, where the laser excitation wavelength is close to an electronic transition of the molecule, can significantly enhance the intensity of vibrations coupled to the π-electron system, providing detailed information about the conjugated pathway. oxinst.com

These techniques are also highly sensitive to intermolecular interactions. For example, if this compound acts as a hydrogen bond acceptor (via its carbonyl oxygen) in a protic solvent or a co-crystal, the C=O stretching frequency will shift to a lower wavenumber. The magnitude of this shift can provide information on the strength of the hydrogen bond. researchgate.netnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound Frequency ranges are based on typical values for α,β-unsaturated ketones. libretexts.org

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (sp³) | FTIR/Raman | 2850 - 3000 | Medium-Strong |

| C-H Stretch (sp²) | FTIR/Raman | 3000 - 3100 | Medium |

| C=O Stretch | FTIR | 1666 - 1685 | Strong |

| C=C Stretch | Raman | 1600 - 1650 | Strong |

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment of Analogs

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful non-destructive technique for determining the absolute configuration and conformational preferences of chiral molecules in solution. For analogs of this compound, which are α,β-unsaturated ketones (enones), these methods are particularly informative as the enone moiety acts as a distinct chromophore.

The chiroptical properties of these compounds are dominated by the electronic transitions of the C=C-C=O group. Typically, two main transitions are observed: a lower energy, formally forbidden n→π* transition (around 300-350 nm) and a higher energy, allowed π→π* transition (around 220-260 nm). nih.gov The differential absorption of left and right circularly polarized light (CD) or the variation of optical rotation with wavelength (ORD) at these transitions gives rise to characteristic signals known as Cotton effects. The sign and magnitude of these Cotton effects are exquisitely sensitive to the stereochemistry of the molecule.

The stereochemical assignment is often made by comparing the experimental CD spectrum with that of a known reference compound or by applying empirical helicity rules that correlate the sign of the Cotton effect to the chirality of the enone system. For instance, a positive Cotton effect for the n→π* transition of a cyclohexenone analog is often associated with a specific helicity (P-helicity) of the enone chromophore. scispace.com The conformation of the α,β-unsaturated system, whether it is planar or skewed, and the nature of substituents near the chromophore significantly influence the CD and ORD spectra. scispace.com

In modern applications, experimental data is frequently supported by quantum-chemical calculations, such as time-dependent density functional theory (TD-DFT), to predict the CD spectrum for a given absolute configuration. scispace.com A strong correlation between the calculated and experimental spectra provides a high degree of confidence in the stereochemical assignment. unipi.it

Table 1: Representative Circular Dichroism Data for Chiral α,β-Unsaturated Ketone Analogs

| Compound/Analog Class | Chromophore Transition | Wavelength (λmax, nm) | Molar Ellipticity (Δε) | Inferred Helicity/Configuration |

| (R)-pulegone (Cyclic Enone) | n→π | ~320 | +1.5 | P-helicity |

| (R)-pulegone (Cyclic Enone) | π→π | ~250 | -7.0 | M-helicity |

| Acyclic (S)-β-substituted enone | n→π | ~335 | -1.2 | (S)-configuration |

| Acyclic (S)-β-substituted enone | π→π | ~240 | +5.8 | (S)-configuration |

| Steroidal Δ⁴-3-ketone | n→π | ~325 | Variable | Dependent on ring conformation |

| Steroidal Δ⁴-3-ketone | π→π | ~245 | Variable | Dependent on ring conformation |

Chromatographic Methodologies for Enantiomeric and Diastereomeric Separation

Chromatography is the definitive technique for the physical separation of stereoisomers. For analogs of this compound, both enantiomeric and diastereomeric separations are critical for obtaining pure compounds for further study.

Enantiomeric Separation: Enantiomers possess identical physical properties in an achiral environment, necessitating a chiral environment for their separation. This is most commonly achieved using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP). csfarmacie.czeuropeanpharmaceuticalreview.com

Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD, Chiralpak® IA), are exceptionally versatile and widely used for the resolution of a broad range of racemates, including ketones. scispace.comresearchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs, leading to different retention times and, thus, separation.

Method development typically involves screening various CSPs and mobile phases. For polysaccharide CSPs, normal-phase (e.g., hexane/isopropanol), polar organic (e.g., ethanol or methanol), and reversed-phase modes can be employed. springernature.com The choice of mobile phase, its composition, and additives can dramatically affect retention and enantioselectivity. sigmaaldrich.com SFC is often considered a "greener" and faster alternative to HPLC, using supercritical CO₂ as the main mobile phase component, modified with a small amount of an organic solvent like methanol or ethanol. chromatographyonline.comselvita.com

Table 2: Example Conditions for Enantiomeric Separation of a Racemic Ketone Analog by Chiral HPLC

| Parameter | Condition |

| Analyte | Racemic 3-Methyl-2-hepten-4-one |

| Chromatography Mode | HPLC |

| Column (CSP) | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (t₁) | 8.2 min |

| Retention Time (t₂) | 9.5 min |

| Separation Factor (α) | 1.16 |

| Resolution (Rs) | 2.1 |

Diastereomeric Separation: Diastereomers, unlike enantiomers, have different physical properties and can therefore often be separated using standard, achiral chromatography techniques (both HPLC and GC). mdpi.com The differences in their three-dimensional structures lead to different interactions with the stationary phase, allowing for separation.

For analogs of this compound that may exist as diastereomers (e.g., after a reaction that creates a second chiral center), reversed-phase HPLC (e.g., using a C18 column) or normal-phase HPLC (e.g., using a silica column) is typically the first approach. mdpi.com The separation is optimized by modifying the mobile phase composition, such as the ratio of organic solvent to water in reversed-phase or the polarity of the solvent system in normal-phase. While achiral chromatography is often sufficient, chiral columns can also be used and may provide enhanced separation of diastereomers in complex mixtures. nih.gov

Table 3: Example Conditions for Diastereomeric Separation of a Ketone Analog Mixture by Achiral HPLC

| Parameter | Condition |

| Analyte | Diastereomeric Mixture of a hydroxylated ketone |

| Chromatography Mode | Reversed-Phase HPLC |

| Column | C18 Silica Column |

| Dimensions | 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile / Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Detection | UV at 220 nm |

| Retention Time (Diastereomer 1) | 10.5 min |

| Retention Time (Diastereomer 2) | 12.1 min |

| Separation Factor (α) | 1.15 |

| Resolution (Rs) | 2.5 |

Computational Chemistry and Theoretical Studies on 4 Methyl 4 Hepten 3 One

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-methyl-4-hepten-3-one, stemming from its electronic structure. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular geometry, energy, and the distribution of electrons.

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the ground-state electronic structure of molecules. tandfonline.com Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. tandfonline.com This approach offers a favorable balance between computational cost and accuracy.

For this compound, a DFT calculation would begin with an initial guess of the molecular geometry. The calculation would then iteratively solve the Kohn-Sham equations to find the electron density that minimizes the total energy of the molecule. This process, known as geometry optimization, results in the prediction of the most stable three-dimensional arrangement of the atoms. The (E)- and (Z)-isomers of this compound would be optimized separately to determine their relative stabilities. A popular functional for such calculations on organic molecules is B3LYP, often paired with a basis set like 6-311+G(d,p), which provides a good description of electron distribution and polarization. sciforum.net

Hypothetical Optimized Geometric Parameters for (E)-4-Methyl-4-hepten-3-one

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311+G(d,p)) |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C=C | 1.34 Å |

| Bond Length | C4-C5 | 1.49 Å |

| Bond Angle | C2-C3-C4 | 118.5° |

| Bond Angle | C3-C4-C5 | 121.0° |

| Dihedral Angle | O=C3-C4=C5 | ~180° (s-trans conformation) |

This table presents hypothetical data for illustrative purposes.

The energy minimization would also yield the total electronic energy of each isomer, allowing for the determination of which is thermodynamically more stable. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. sciforum.net

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data in their formulation. nih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer higher accuracy for certain properties. acs.org

These methods are particularly valuable for predicting spectroscopic properties. For this compound, ab initio calculations could be used to predict its vibrational (infrared and Raman) spectra. nih.gov After geometry optimization, a frequency calculation would be performed. The resulting vibrational frequencies correspond to the different modes of vibration in the molecule (stretching, bending, etc.). These theoretical spectra can be compared with experimental data to confirm the structure and assign spectral bands.

Hypothetical Predicted Vibrational Frequencies for (E)-4-Methyl-4-hepten-3-one

| Vibrational Mode | Predicted Frequency (cm⁻¹) (MP2/aug-cc-pVTZ) | Description |

| ν(C=O) | 1715 | Carbonyl stretch |

| ν(C=C) | 1640 | Alkene C=C stretch |

| δ(C-H) | 2980-3050 | C-H stretches (aliphatic and vinylic) |

| γ(C-H) | 970 | Out-of-plane C-H bend (trans-alkene) |

This table presents hypothetical data for illustrative purposes and frequencies are unscaled.

Furthermore, ab initio methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts (¹H and ¹³C) can be estimated. These predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Reaction Mechanism Elucidation via Transition State Theory

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetic profiles and the structures of transient species that are often difficult to observe experimentally.

A chemical reaction can be visualized as the movement of reactants over a potential energy surface (PES) to form products. acs.org The PES is a mathematical relationship between the energy of a molecular system and its geometry. Minima on the PES correspond to stable reactants, products, and intermediates, while saddle points represent transition states—the highest energy point along the lowest energy path between a reactant and a product. acs.org

For this compound, a key reaction to study would be the Michael addition of a nucleophile to the β-carbon of the α,β-unsaturated system. Computational methods like DFT can be used to map the reaction pathway. This involves locating the structures and energies of the reactants, the transition state, and the products. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution. Explicit solvation models involve including a number of solvent molecules in the calculation, which provides a more detailed picture of specific solute-solvent interactions like hydrogen bonding but is computationally much more expensive.

For a reaction involving this compound, including a solvation model would be crucial for obtaining realistic activation energies, as polar solvents can stabilize charged intermediates and transition states, thereby altering the reaction kinetics compared to the gas phase.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying specific, stable structures, molecules are dynamic entities that can adopt various conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles change over time.

For this compound, an MD simulation would reveal its conformational flexibility. The molecule has several single bonds around which rotation can occur, leading to different spatial arrangements of its constituent groups. An MD simulation, typically run for nanoseconds or longer, would allow for the exploration of the conformational space of the molecule. By analyzing the simulation trajectory, one can identify the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. The simulation would also provide insights into the dynamics of the ethyl and propyl groups and the preferred orientation around the C3-C4 single bond (s-trans vs. s-cis).

QSAR (Quantitative Structure-Activity Relationship) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity or chemical reactivity. mdpi.comnih.gov For this compound, an α,β-unsaturated ketone, QSAR models are instrumental in predicting its reactivity, which is closely linked to its potential biological and toxicological effects. The inherent electrophilicity of the α,β-unsaturated carbonyl group often governs its reactivity, particularly its capacity to undergo Michael addition reactions with biological nucleophiles. researchgate.netacs.org

The development of a robust QSAR model for predicting the reactivity of this compound and related compounds involves the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and electronic properties. The selection of appropriate descriptors is crucial for building a predictive model. For α,β-unsaturated ketones, key descriptors often fall into categories such as electronic, hydrophobic, and topological.

Key Molecular Descriptors for Reactivity Prediction:

A variety of molecular descriptors are employed to build QSAR models for α,β-unsaturated ketones. The following table details some of the most relevant descriptors and their significance in predicting reactivity.

| Descriptor Category | Descriptor Name | Symbol | Significance in Reactivity Prediction |

| Electronic | Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the electron-donating ability of a molecule. A higher EHOMO can indicate increased reactivity towards electrophiles. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the electron-accepting ability of a molecule. A lower ELUMO suggests a greater susceptibility to nucleophilic attack, a key aspect of Michael reactivity. nih.gov | |

| HOMO-LUMO Gap | ΔE | The difference between ELUMO and EHOMO. A smaller gap generally implies higher reactivity. nih.gov | |

| Electrophilicity Index | ω | A global reactivity index that quantifies the electrophilic nature of a molecule. nih.gov | |

| Hydrophobic | Logarithm of the 1-octanol/water partition coefficient | log Kow | Represents the hydrophobicity of a molecule, which can influence its transport to biological targets. nih.gov |

| Structural | Steric Parameters | - | The size and shape of substituents can influence the accessibility of the reactive site. For instance, methyl substitution on the vinyl carbons can diminish reactivity. researchgate.net |

Exemplary QSAR Models for Alkenone Reactivity:

log (1/IGC50) = -3.474 (EHOMO) - 35.357

log (1/IGC50) = -3.559 (HOMO-LUMO gap) - 36.106

In these models, IGC50 represents the concentration that inhibits 50% of population growth in a biological assay, and its reciprocal logarithm is used as the measure of biological activity. These equations demonstrate the strong dependence of the reactivity (and associated toxicity) of alkenones on electronic descriptors like the energy of the highest occupied molecular orbital (HOMO) and the HOMO-LUMO energy gap. nih.govtandfonline.com

Predictive Power and Applicability Domain:

The predictive power of a QSAR model is assessed through statistical validation, typically by dividing the dataset into a training set for model development and a test set for evaluating its predictive accuracy. mdpi.com It is important to define the applicability domain of a QSAR model, which is the chemical space of compounds for which the model is expected to make reliable predictions. For a QSAR model to be applicable to this compound, its training set should include structurally similar α,β-unsaturated ketones.

Research Findings on Structure-Reactivity Relationships:

Research on α,β-unsaturated carbonyl compounds has revealed several key structure-reactivity relationships that are relevant to this compound:

Substitution: Methyl substitution on the carbon atoms of the double bond tends to decrease the reactivity of the compound. qsardb.org This is attributed to the electron-donating nature of the methyl group, which can reduce the electrophilicity of the β-carbon.

Stereochemistry: The geometric isomerism (cis/trans) around the double bond can also influence reactivity, although this aspect is less commonly parameterized in general QSAR models.

Nature of the Carbonyl Group: Ketones are often found to be more reactive than the corresponding aldehydes in some biological systems. researchgate.netqsardb.org

Applications of 4 Methyl 4 Hepten 3 One in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Syntheses

The presence of multiple reactive sites makes α,β-unsaturated ketones like 4-Methyl-4-hepten-3-one essential building blocks in the construction of complex molecular frameworks. researchgate.netrsc.org These compounds can undergo a variety of transformations, including oxidation, reduction, conjugate additions, and cycloadditions, rendering them valuable intermediates in multi-step syntheses. researchgate.net

One-pot multi-enzymatic synthesis methods have been developed utilizing 4-methylhept-4-en-3-one as a starting substrate to produce all four stereoisomers of 4-Methyl-1-heptyn-3-ol, a versatile intermediate itself used in the synthesis of more complex molecules. This highlights the role of this compound as a crucial precursor in creating stereochemically defined building blocks for the pharmaceutical and agrochemical industries.

The α,β-unsaturated carbonyl moiety is a key functional group in the synthesis of specialized polymers. nii.ac.jp While direct polymerization of this compound is not widely documented, its structure is analogous to monomers used in creating photosensitive and other functional polymers. For instance, photosensitive polymers have been synthesized using monomers containing α,β-unsaturated ketone structures, which can undergo photocrosslinking. tandfonline.com

Furthermore, the general class of α,β-unsaturated carbonyl compounds is active in Michael addition reactions, which can be utilized in step-growth polymerization processes. nii.ac.jp The reactivity of the vinyl group in vinyl ketones allows for their use in anionic and radical polymerization to create carbon-backbone polymers. nii.ac.jp The functionalization of polymers with α,β-unsaturated ketone groups can also be achieved through catalytic processes, leading to materials with unique properties, such as increased stability, which is important for applications like films and surface coatings. acs.org

α,β-Unsaturated ketones are well-established precursors for the synthesis of a wide array of heterocyclic compounds, which are integral to pharmaceuticals and agrochemicals. rsc.org The conjugated system of this compound provides multiple reaction centers for the construction of these ring systems. researchgate.net

Common synthetic strategies include:

Cyclocondensation Reactions: Reaction with dinucleophiles is a primary route to various fused heterocyclic systems. researchgate.net

1,3-Dipolar Cycloadditions: These reactions lead to the formation of important nitrogen-containing spiroheterocycles. researchgate.net

Michael Addition followed by Cyclization: This is a common pathway for synthesizing heterocycles. The ability of α,β-unsaturated carbonyls to act as Michael acceptors is fundamental to this process. researchgate.netnih.gov

α,β-Unsaturated diazoketones, which can be derived from α,β-unsaturated ketones, have proven to be exceptionally versatile intermediates for synthesizing nitrogen heterocycles like piperidines, indolizidines, and quinolizidines. nih.govnih.govacs.org The multiple functional groups within these molecules allow for short and efficient synthetic routes to complex heterocyclic structures. nih.gov

| Heterocycle Class | General Synthetic Method | Significance |

|---|---|---|

| Pyrazolines | Cyclocondensation with hydrazines researchgate.net | Found in many biologically active compounds. |

| Benzothiazepines | Cyclocondensation researchgate.net | Core structure in various pharmaceuticals. |

| Benzodiazepines | Cyclocondensation researchgate.net | Widely used class of therapeutic agents. |

| Piperidines | From α,β-unsaturated diazoketones nih.govnih.gov | Common scaffold in natural products and drugs. acs.org |

| Quinolizidines | From α,β-unsaturated diazoketones nih.govnih.gov | Alkaloid structures with diverse bioactivity. |

Involvement in Catalyst Design and Ligand Synthesis

While this compound is more commonly a substrate in catalytic reactions, the structural motif of α,β-unsaturated ketones can be incorporated into the design of catalysts and ligands. For example, manganese(III) complexes are used to catalyze the conversion of α,β-unsaturated ketones into α-hydroxy ketones. researchgate.net The interaction between the catalyst and the conjugated system of the ketone is crucial for the reaction mechanism.

The potential exists to functionalize this compound or similar unsaturated ketones to create multidentate ligands for transition metal catalysis. The carbonyl oxygen and the carbon-carbon double bond can act as coordination sites. The specific steric and electronic properties conferred by the methyl and ethyl groups could be used to fine-tune the behavior of a resulting metal complex, influencing the selectivity and activity of a catalytic process.

Environmental Transformation Mechanisms of α,β-Unsaturated Ketones

As volatile organic compounds (VOCs), α,β-unsaturated ketones can be emitted into the atmosphere from both natural and anthropogenic sources. copernicus.orgcopernicus.org Their subsequent transformation impacts atmospheric chemistry, including the formation of ozone and secondary organic aerosols. copernicus.org

The primary gas-phase removal process for α,β-unsaturated ketones in the atmosphere is not direct photolysis by sunlight, which is considered an insignificant degradation pathway. copernicus.orgacs.org Instead, their atmospheric lifetime is determined by reactions with key atmospheric oxidants. acs.org

The dominant degradation pathway during the daytime is oxidation initiated by hydroxyl (OH) radicals. copernicus.org This reaction typically proceeds via the addition of the OH radical to the carbon-carbon double bond, forming a hydroxy ketone radical intermediate. acs.org This initial step leads to a cascade of further reactions, producing various smaller, oxygenated compounds. acs.org At night, reactions with the nitrate (B79036) radical (NO₃) can become a similarly important sink. copernicus.org

| Compound | τ (OH) | τ (NO₃) | τ (O₃) | Primary Daytime Sink |

|---|---|---|---|---|

| 3-Methyl-3-penten-2-one | ~4 hours | ~2 hours | ~10 hours | OH Radical copernicus.org |

| 4-Methyl-3-penten-2-one | ~3 hours | ~1 day | ~13 days | OH Radical copernicus.org |

| 4-Hexen-3-one | ~2 days acs.org | Data not available | Data not available | OH Radical acs.org |

Note: Lifetimes are estimated based on reported rate coefficients and typical atmospheric oxidant concentrations. copernicus.org

In aqueous environments, α,β-unsaturated carbonyl compounds can undergo transformation, although direct abiotic hydrolysis (reaction with water) is generally slow. However, their reactivity is enhanced with other species present in water systems. For example, under conditions relevant to drinking water treatment, α,β-unsaturated carbonyls react readily with free chlorine (hypochlorite) over a wide pH range. acs.org This reaction leads to the transformation of the unsaturated ketone into products that lack the carbon-carbon double bond and may contain multiple halogen atoms. acs.org This indicates that in engineered water systems, chlorination is a significant abiotic transformation pathway, whereas simple hydrolysis is less important. acs.org

Emerging Research Directions and Methodological Advances for 4 Methyl 4 Hepten 3 One Investigations

Flow Chemistry and Continuous Processing for Efficient Synthesis

Continuous flow chemistry is emerging as a powerful tool for the synthesis of fine chemicals, offering significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. flinders.edu.aunih.gov While specific studies on the continuous flow synthesis of 4-Methyl-4-hepten-3-one are not yet prevalent in the literature, the extensive research on flow reactions of α,β-unsaturated ketones provides a clear roadmap for its future production.

Aldol (B89426) condensations and related reactions, which are fundamental to the synthesis of enones, are particularly well-suited for flow chemistry. The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors can lead to higher yields and selectivities by minimizing side reactions. nih.gov For instance, the synthesis of other α,β-unsaturated ketones has been successfully demonstrated in flow, showcasing marked reductions in reaction times and improved safety profiles, especially for highly exothermic or fast reactions.

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound

| Feature | Benefit in Flow Chemistry | Relevance to this compound Synthesis |

|---|---|---|

| Enhanced Heat Transfer | Superior temperature control, mitigating risks of thermal runaways. | Crucial for managing the exothermicity of condensation reactions. |

| Precise Residence Time Control | Minimization of byproduct formation by optimizing reaction time. | Can lead to higher purity and yield of the target enone. |

| Improved Mixing | Efficient mass transfer leading to faster and more uniform reactions. | Beneficial for multi-phase reactions often used in its synthesis. |

| Scalability | Straightforward scaling by running the process for longer or using parallel reactors. | Facilitates production from laboratory to industrial scale. |

| Safety | Small reactor volumes reduce the hazard associated with handling reactive intermediates. | Important when using strong bases or other hazardous reagents. |

Future research will likely focus on developing a continuous, multi-step synthesis of this compound, potentially integrating reaction and purification steps in a single, automated process. flinders.edu.au

Machine Learning Approaches for Reactivity and Selectivity Prediction

Machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes, optimization of reaction conditions, and discovery of new synthetic routes. neurips.ccnih.gov For this compound, ML models could be instrumental in predicting its reactivity in various transformations, such as conjugate additions, hydrogenations, and cycloadditions.

By training on large datasets of reactions involving α,β-unsaturated ketones, ML algorithms can learn the complex relationships between substrate structure, reagents, catalysts, and the resulting products and their ratios. nips.ccresearchgate.net This predictive power can significantly reduce the experimental effort required to develop new synthetic methods for this compound and its derivatives.

Table 2: Potential Applications of Machine Learning in this compound Research

| Application | Machine Learning Approach | Potential Impact |

|---|---|---|

| Reactivity Prediction | Classification and regression models trained on reaction databases. | Predict whether a reaction will occur and estimate the yield. neurips.cc |

| Regio- and Stereoselectivity | Models incorporating 3D molecular representations and catalyst information. | Predict the major regio- and stereoisomer in reactions like asymmetric hydrogenation. |

| Reaction Optimization | Bayesian optimization and other algorithms to explore reaction parameter space. | Efficiently identify optimal conditions (temperature, solvent, catalyst) for desired outcomes. |

| Novel Reaction Discovery | Generative models to propose new reactions and synthetic pathways. | Accelerate the discovery of new transformations involving this compound. |

The development of accurate ML models for enone reactivity will depend on the availability of high-quality, structured reaction data. Efforts to curate and share such data will be crucial for advancing this field.

In Situ Spectroscopic Monitoring of Reactions Involving this compound

Understanding reaction mechanisms and kinetics is fundamental to improving synthetic processes. In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for the real-time monitoring of reacting systems without the need for sampling. copernicus.orgrsc.orgnih.gov These process analytical technologies (PAT) are invaluable for gaining deep insights into the transformations of this compound.

For instance, in the synthesis of this compound, in situ spectroscopy could be used to track the consumption of reactants and the formation of the product and any intermediates or byproducts. copernicus.org In subsequent reactions, such as the enzymatic reduction to 4-methylheptan-3-ol, these techniques can monitor the progress of the reaction and provide data for kinetic modeling. nih.gov

Table 3: In Situ Spectroscopic Techniques for Monitoring Reactions of this compound

| Technique | Information Provided | Application Example |

|---|---|---|

| FTIR Spectroscopy | Changes in vibrational modes of functional groups (e.g., C=O, C=C). copernicus.org | Monitoring the disappearance of aldehyde/ketone starting materials and the appearance of the enone product. |

| Raman Spectroscopy | Complementary vibrational information, particularly for non-polar bonds. researchgate.net | Tracking the conversion of the C=C bond during hydrogenation or other addition reactions. |

| UV-Vis Spectroscopy | Changes in electronic transitions, useful for conjugated systems. | Monitoring the concentration of the α,β-unsaturated ketone system. |

| NMR Spectroscopy | Detailed structural information on all species in solution. | Elucidating reaction mechanisms and identifying transient intermediates. |

The data obtained from in situ monitoring can be used to optimize reaction conditions, ensure reaction completion, and build robust kinetic models, leading to more efficient and reliable synthetic protocols. nih.gov

Development of Novel Heterogeneous Catalysts for its Transformations

Heterogeneous catalysts are essential for sustainable chemical processes, offering advantages in terms of separation, reusability, and stability. The development of novel heterogeneous catalysts for the selective transformation of this compound is a promising area of research. A key challenge in the chemistry of α,β-unsaturated ketones is the selective reaction at either the C=C or the C=O bond. acs.org

For example, the selective hydrogenation of the C=C bond would yield 4-methyl-3-heptanone, while selective hydrogenation of the C=O bond would produce 4-methyl-4-hepten-3-ol. wustl.edu The development of heterogeneous catalysts with precisely controlled active sites can steer the reaction towards the desired product. figshare.com

Table 4: Heterogeneous Catalytic Transformations of α,β-Unsaturated Ketones and their Relevance to this compound

| Reaction | Catalyst Type | Potential Product from this compound |

|---|---|---|

| Selective C=C Hydrogenation | Supported Pd, Pt, or Ru catalysts. acs.org | 4-Methyl-3-heptanone |

| Selective C=O Hydrogenation | Modified Pt or Ru catalysts, gold-based catalysts. acs.org | 4-Methyl-4-hepten-3-ol |

| Asymmetric Hydrogenation | Chiral metal complexes immobilized on a solid support. rsc.org | Enantiomerically enriched 4-methyl-3-heptanol |

| Oxidation Reactions | Supported metal oxides or mixed metal oxides. | Various oxygenated derivatives. |

| C-C Bond Forming Reactions | Solid base or acid catalysts. | Products of Michael addition or other condensation reactions. |

Future research in this area will likely involve the use of advanced materials such as metal-organic frameworks (MOFs), zeolites, and functionalized nanoparticles to create highly active and selective heterogeneous catalysts for the transformations of this compound. researchgate.net

Q & A

Q. How to address discrepancies between experimental and literature melting points for derivatives?

Q. What steps validate bioactivity claims (e.g., antimicrobial effects) for this compound?

- Method : Use standardized assays (e.g., broth microdilution for MIC values) against ATCC bacterial strains. Include positive controls (e.g., ampicillin) and statistical validation (ANOVA, p<0.05). Replicate results in triplicate to rule out false positives .

Methodological Resources

- For synthesis validation : Reaxys/SciFinder to check prior art and compare spectral data .

- For ecological studies : GC-MS libraries (NIST) and field collection permits for arthropod sampling .

- For contradiction analysis : Mixed-methods triangulation (spectroscopy, computational modeling, replication) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.